Superior Stability Under Simulated Sterilization Conditions vs. Pyruvamide
In head-to-head stability assessments, Pyr-Gly demonstrated significantly lower degradation than pyruvamide under both ambient and sterilization-mimicking conditions. Under simulated sterilization (125°C for 8 minutes), Pyr-Gly exhibited <5% loss, while pyruvamide incurred >50% loss [1]. In casein diets at 37°C over 5 days, Pyr-Gly was as stable as calcium pyruvate (<3% loss), whereas pyruvamide was highly unstable (73% loss) [1]. This stability advantage makes Pyr-Gly uniquely suitable for heat-sterilized parenteral formulations.
| Evidence Dimension | Chemical stability under simulated sterilization (125°C, 8 min) |
|---|---|
| Target Compound Data | Less than 5% loss |
| Comparator Or Baseline | Pyruvamide: greater than 50% loss |
| Quantified Difference | At least 10-fold lower degradation |
| Conditions | Simulated sterilization conditions at 125°C for 8 minutes |
Why This Matters
This differential stability enables Pyr-Gly to be formulated into heat-sterilized parenteral products, a requirement for many in vivo applications, whereas pyruvamide is unsuitable due to extensive thermal degradation.
- [1] Miller, R. H., et al. (1994). Parental administration of pyruvate precursors. US Patent 5,472,980. View Source
